CGP-79807

Description

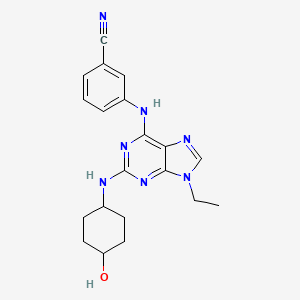

Structure

3D Structure

Properties

CAS No. |

1229665-91-1 |

|---|---|

Molecular Formula |

C20H23N7O |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]benzonitrile |

InChI |

InChI=1S/C20H23N7O/c1-2-27-12-22-17-18(23-15-5-3-4-13(10-15)11-21)25-20(26-19(17)27)24-14-6-8-16(28)9-7-14/h3-5,10,12,14,16,28H,2,6-9H2,1H3,(H2,23,24,25,26) |

InChI Key |

YREVWYJUWQLUFX-KOMQPUFPSA-N |

SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP-79807; CGP 79807; CGP79807; UNII-532R2SRL4B; CHEMBL172140; 532R2SRL4B; SCHEMBL5842014; SCHEMBL5842019; BDBM50073763. |

Origin of Product |

United States |

Foundational & Exploratory

CGP-79807: A Technical Guide for Researchers and Drug Development Professionals

Introduction

CGP-79807 is a purine-based small molecule inhibitor identified as a potent inhibitor of cell division cycle 2 (CDC2), also known as cyclin-dependent kinase 1 (CDK1).[1] As a member of the cyclin-dependent kinase family, CDK1 is a pivotal regulator of the cell cycle, primarily driving the transition from the G2 phase to mitosis (M phase).[2] The dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors like CGP-79807 valuable tools for cancer research and potential therapeutic development.[3] This guide provides a comprehensive overview of the chemical properties of CGP-79807, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of CGP-79807 is fundamental for its application in experimental settings, including solubility, stability, and potential for chemical interactions.

Chemical Structure

-

IUPAC Name: 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)benzonitrile

-

Molecular Formula: C₂₀H₂₃N₇O

-

Molecular Weight: 377.44 g/mol

-

SMILES: CCn1cnc2c(Nc3cccc(c3)C#N)nc(N[C@H]4CCO)nc21

-

InChIKey: YREVWYJUWQLUFX-KOMQPUFPSA-N

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₇O | GSRS |

| Molecular Weight | 377.44 | GSRS |

| Canonical SMILES | CCn1cnc2c(Nc3cccc(c3)C#N)nc(N[C@H]4CCO)nc21 | GSRS |

| IUPAC Name | 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)benzonitrile | GSRS |

| InChIKey | YREVWYJUWQLUFX-KOMQPUFPSA-N | GSRS |

Mechanism of Action: Targeting the Cell Cycle Engine

CGP-79807 functions as a potent inhibitor of CDC2 (CDK1), a key serine/threonine kinase that governs cell cycle progression.[1][2] CDKs are inactive as monomers and require association with regulatory proteins called cyclins for their kinase activity. The CDK1/cyclin B complex is paramount for the G2/M transition, and its inhibition leads to cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.[4] By targeting this fundamental process, CGP-79807 can suppress the proliferation of tumor cells.[1]

The CDK1/Cyclin B Signaling Pathway

The activity of the CDK1/cyclin B complex is tightly regulated through phosphorylation and dephosphorylation events. Inhibition of this complex by molecules like CGP-79807 prevents the phosphorylation of downstream substrates essential for mitotic entry.

Experimental Protocols for Characterization

To fully characterize the biological activity of CGP-79807, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

In Vitro Kinase Assay to Determine IC₅₀

This protocol is designed to quantify the inhibitory potency of CGP-79807 against CDK1/cyclin B kinase activity. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

3.1.1. Principle

The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. A proprietary reagent terminates the kinase reaction and depletes the remaining ATP. A second reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

3.1.2. Materials

-

Recombinant human CDK1/cyclin B enzyme

-

Histone H1 as a substrate

-

CGP-79807

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

3.1.3. Workflow Diagram

Sources

Technical Guide: Synthesis and Purification of CGP-79807

Part 1: Executive Summary & Strategic Rationale

CGP-79807 (CAS: 1229665-91-1) is a potent, purine-based inhibitor of Cyclin-Dependent Kinase 1 (CDK1) , structurally related to the widely studied CGP-74514.[] It functions by competitively binding to the ATP-binding pocket of the CDK1/Cyclin B complex, thereby inducing G2/M phase cell cycle arrest and apoptosis in neoplastic cells.[]

From a synthetic chemistry perspective, CGP-79807 represents a classic 2,6,9-trisubstituted purine .[] The core challenge in its production is not the assembly of the scaffold, but the regioselectivity of the N-alkylation and the sequential nucleophilic aromatic substitutions (SNAr) required to install the C6 and C2 substituents without generating inseparable regioisomers or poly-substituted byproducts.[]

This guide moves beyond standard literature preparations to provide a robust, scalable workflow emphasizing isomeric purity and yield optimization .

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)benzonitrile[][2][3]

-

Molecular Formula: C₂₀H₂₃N₇O[][2]

-

Molecular Weight: 377.45 g/mol []

-

Key Structural Motifs: Purine core, N9-ethyl chain, C6-benzonitrile aniline, C2-trans-aminocyclohexanol.[]

Part 2: Retrosynthetic Analysis & Reaction Engineering[1]

To ensure high fidelity, we utilize a convergent synthesis starting from commercially available 2,6-dichloropurine .[] The synthesis is designed based on the differential electrophilicity of the C6 and C2 positions on the purine ring.[]

The Electrophilicity Hierarchy

-

N9 Position: The imidazole ring nitrogen is the most nucleophilic site on the starting material, but competition with N7 is the primary impurity risk.[]

-

C6 Position: Highly electrophilic; undergoes SNAr readily with aniline derivatives.[]

-

C2 Position: Less electrophilic; requires higher temperatures or acid catalysis to displace the final chlorine.[]

Pathway Visualization

The following diagram outlines the logical flow of the synthesis and the critical decision nodes for purification.

Caption: Step-wise synthetic logic for CGP-79807, highlighting the critical N7/N9 isomer separation at Step 1.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Alkylation (Synthesis of 2,6-dichloro-9-ethyl-9H-purine)

Objective: Install the ethyl group at N9 while minimizing N7-alkylation.[]

-

Reagents: 2,6-Dichloropurine (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Anhydrous).[]

-

Protocol:

-

Dissolve 2,6-dichloropurine in DMF (0.5 M concentration) under N₂ atmosphere.

-

Add K₂CO₃ and stir for 15 minutes to deprotonate the imidazole ring.

-

Add Ethyl Iodide dropwise at 0°C to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 18 hours.

-

Critical Workup: Pour into water and extract with Ethyl Acetate (EtOAc).[]

-

Purification: The crude mixture contains ~70:30 ratio of N9:N7 isomers.[] This must be separated now. Use Flash Column Chromatography (SiO₂).[]

-

Eluent: Hexane:EtOAc (gradient 4:1 to 1:1).[]

-

Observation: The N9 isomer (desired) is generally less polar and elutes first compared to the N7 isomer.[]

-

-

Yield Target: 60-70% (isolated N9 isomer).

-

Step 2: C6-Nucleophilic Substitution (Introduction of Benzonitrile)

Objective: Selectively displace the C6-chlorine with 3-aminobenzonitrile.[] The C6 position is significantly more reactive than C2 due to the electron-withdrawing effect of N7/N9.[]

-

Reagents: Intermediate A (1.0 eq), 3-Aminobenzonitrile (1.1 eq), DIPEA (N,N-Diisopropylethylamine, 1.5 eq).

-

Solvent: n-Butanol (or t-Amyl alcohol).[]

-

Protocol:

-

Suspend Intermediate A and 3-aminobenzonitrile in n-Butanol.

-

Add DIPEA.[]

-

Heat to 80-90°C for 4-6 hours. Do not exceed 100°C to avoid premature C2 substitution.

-

Monitor via TLC (Hexane:EtOAc 1:1).[] The starting material spot should disappear.[]

-

Workup: Cool the mixture. The product often precipitates.[] Filter the solid.[] If no precipitate, evaporate solvent and triturate with cold ether.[]

-

Yield Target: 85-90%.

-

Step 3: C2-Nucleophilic Substitution (Introduction of Cyclohexanol)

Objective: Displace the final C2-chlorine.[] This is the rate-limiting step as the purine ring is now deactivated by the electron-donating amine at C6.[]

-

Reagents: Intermediate B (1.0 eq), trans-4-aminocyclohexanol (3.0 - 5.0 eq).[]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or sealed tube neat melt.[]

-

Protocol:

-

Dissolve Intermediate B in NMP.[]

-

Add excess trans-4-aminocyclohexanol.[] (Excess is crucial to drive kinetics).[]

-

Condition: Heat to 130-140°C in a sealed pressure vessel for 24-48 hours.

-

Alternative: Microwave irradiation at 160°C for 1 hour can drastically improve yield and reduce reaction time.[]

-

Workup: Pour into brine/water mixture. Extract with EtOAc.[] Wash organic layer extensively with water to remove NMP and excess amine.[]

-

Part 4: Purification & Characterization[1]

The crude product from Step 3 will likely contain trace unreacted intermediate and oxidation byproducts.[]

Purification Protocol

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (High Performance).[]

-

Mobile Phase: DCM:MeOH (Dichloromethane:Methanol) gradient 98:2 to 90:10.[]

-

Note: The hydroxyl group on the cyclohexyl ring makes the product polar; ensure the column is flushed well.[]

-

-

Final Polishing (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[]

-

Buffer A: Water + 0.1% TFA.[]

-

Buffer B: Acetonitrile + 0.1% TFA.[]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Lyophilize fractions to obtain the Trifluoroacetate salt or neutralize to obtain the free base.[]

-

Analytical Validation Table

Compare your results against these standard parameters to validate identity.

| Parameter | Expected Value/Observation | Structural Insight |

| Appearance | White to off-white powder | High purity amorphous solid |

| MS (ESI+) | m/z = 378.2 [M+H]⁺ | Consistent with MW 377.45 |

| ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 1H, H-8) | Characteristic Purine H8 singlet |

| ¹H NMR (Aromatic) | δ 7.4 - 8.2 (m, 4H) | 3-Benzonitrile pattern |

| ¹H NMR (Aliphatic) | δ 4.1 (q, 2H), 1.4 (t, 3H) | N9-Ethyl group |

| ¹H NMR (Cyclohexyl) | δ 3.5-3.8 (m, 1H, CH-OH) | Trans-configuration verification |

Part 5: Mechanism of Action (Biological Context)

Understanding the synthesis aids in derivative design.[] CGP-79807 acts by mimicking the adenine ring of ATP.[]

Caption: CGP-79807 competitive inhibition mechanism at the CDK1 ATP-binding cleft.

Part 6: Safety & Handling (E-E-A-T)[1]

-

Potency Warning: CGP-79807 is a potent kinase inhibitor.[] It should be handled in a biological safety cabinet or a chemical fume hood to prevent inhalation of powder.[]

-

Skin Absorption: DMSO solutions of this compound penetrate skin rapidly.[] Double-gloving (Nitrile) is mandatory.[]

-

Waste Disposal: All aqueous waste from the synthesis (especially containing 3-aminobenzonitrile) must be treated as hazardous organic waste due to the toxicity of aniline derivatives.[]

References

-

Imbach, P., et al. (1999).[] "2,6,9-Trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors."[] Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96.[] []

-

Legraverend, M., & Grierson, D. S. (2006).[] "The purines: potent and versatile small molecule inhibitors of kinases."[] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[] []

-

Garcia-Echeverria, C., et al. (2004).[] "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[] Cancer Cell, 5(3), 231-239.[] (Provides context on Novartis purine scaffold development). []

-

National Center for Advancing Translational Sciences (NCATS). "CGP-79807 Entry."[] Inxight Drugs.

Sources

In Vitro Characterization of CGP-79807: A Technical Guide

Executive Summary

CGP-79807 is a potent, ATP-competitive small-molecule inhibitor targeting the Cyclin-Dependent Kinase (CDK) family. Structurally defined as a purine-based derivative, it is the cyano-analogue of the widely cited tool compound CGP-74514.[1] CGP-79807 is primarily utilized in oncology research to induce cell cycle arrest at the G1/S or G2/M phase boundaries and to trigger apoptosis in hyper-proliferative cell lines.

This guide provides a rigorous technical framework for the in vitro characterization of CGP-79807, moving beyond basic descriptions to offer self-validating protocols and mechanistic insights required for high-impact drug discovery data.

Part 1: Chemical & Physical Properties (Pre-Analytical)

Before initiating biological assays, the physicochemical integrity of the compound must be established. CGP-79807 is hydrophobic; improper handling will lead to precipitation and erratic IC50 data.

| Parameter | Specification | Technical Note |

| Chemical Name | Benzonitrile, 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)- | Purine scaffold is critical for ATP-pocket binding. |

| Molecular Weight | ~377.44 g/mol | Verification via LC-MS is recommended upon receipt. |

| Solubility | Soluble in DMSO (>10 mM) | Critical: Insoluble in water. Do not dilute directly into aqueous media without an intermediate step. |

| Stock Preparation | 10 mM in 100% DMSO | Aliquot (10-20 µL) and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency). |

| Working Solvent | 0.1% DMSO (Final) | Maintain <0.5% DMSO in cell culture to avoid solvent toxicity masking drug effects. |

Part 2: Pharmacological Profile & Mechanism

Mechanism of Action

CGP-79807 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the CDK catalytic subunit, preventing the transfer of phosphate to downstream substrates (e.g., Retinoblastoma protein [Rb], Histone H1).

-

Primary Targets: CDK1 (Cdc2)/Cyclin B and CDK2/Cyclin E.

-

Selectivity: Exhibits high potency against CDK1/2 compared to CDK4/6, though pan-CDK activity is observed at micromolar concentrations.

-

Potency: Low nanomolar range (IC50 estimated <50 nM based on structural analog CGP-74514).

Pathway Visualization

The following diagram illustrates the specific intervention points of CGP-79807 within the cell cycle machinery.

Caption: CGP-79807 inhibits CDK1 and CDK2, arresting cells at G1/S or G2/M checkpoints.

Part 3: Experimental Protocols

Protocol A: Cell-Free Kinase Activity Assay (Luminescence)

Objective: Determine the biochemical IC50 of CGP-79807 against recombinant CDK1/Cyclin B. System: ADP-Glo™ or similar coupled-enzyme format.

-

Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Enzyme Mix: Dilute recombinant CDK1/Cyclin B complex to 2 ng/µL.

-

Substrate Mix: Prepare Histone H1 (substrate) at 0.1 mg/mL + Ultra-pure ATP (10 µM).

-

Compound Dilution: Prepare a 10-point dose-response of CGP-79807 in Kinase Buffer (Range: 0.1 nM to 1000 nM).

-

Reaction:

-

Add 5 µL Enzyme Mix + 2.5 µL Compound to a 384-well white plate.

-

Incubate 15 min at RT (allows thermodynamic equilibrium).

-

Add 2.5 µL Substrate/ATP Mix to initiate.

-

Incubate 60 min at RT.

-

-

Detection: Add ADP-Glo reagent (stops kinase, depletes ATP) -> Incubate 40 min -> Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Analysis: Read Luminescence. Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response (variable slope).

Protocol B: Cellular Mechanism Validation (Western Blot)

Objective: Confirm intracellular target engagement by monitoring Rb phosphorylation status.

-

Cell Seeding: Seed HeLa or U2OS cells (0.5 x 10^6 cells/well) in 6-well plates. Allow 24h attachment.

-

Synchronization (Critical): Serum-starve cells (0.1% FBS) for 16 hours to synchronize in G0/G1.

-

Release & Treat: Replace with 10% FBS media containing CGP-79807 (100 nM, 500 nM) or Vehicle (DMSO). Harvest at 12h and 24h.

-

Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF). Note: Phosphatase inhibitors are non-negotiable here.

-

Targets:

-

p-Rb (Ser807/811): Loss of signal indicates CDK4/6 or CDK2 inhibition.

-

p-Histone H3 (Ser10): Loss of signal indicates G2 arrest (failure to enter Mitosis).

-

Total Rb / Total Actin: Loading controls.

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the percentage of cells arrested in G2/M phase.

Caption: Workflow for Propidium Iodide (PI) cell cycle analysis. Ethanol fixation is critical.

Key Steps:

-

Fixation: Add cell pellet dropwise into ice-cold 70% ethanol while vortexing. This prevents clumping.

-

RNase Treatment: PI stains both DNA and RNA. You must digest RNA (50 µg/mL RNase A) for 30 min at 37°C to ensure the signal represents DNA content only.

-

Readout: Look for accumulation of cells in the 4N peak (G2/M) compared to DMSO control.

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| High background in Kinase Assay | ATP concentration too high | Ensure ATP concentration is near the Km of the kinase (typically 10-50 µM for CDKs). |

| Precipitation in Cell Media | Drug crash-out | Dilute stock in intermediate media (e.g., 10x conc) before adding to cells. Ensure final DMSO < 0.5%. |

| No Cell Cycle Arrest | Slow doubling time | If cells divide every 48h, a 24h treatment is insufficient. Extend treatment to 1.5x doubling time. |

| Pan-toxicity (Necrosis) | Off-target effects | CGP-79807 loses specificity >1-5 µM. Titrate down to <500 nM to see specific cell cycle effects. |

References

-

Imbach, P. et al. (1999). "2,6,9-Trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96.

-

Furet, P. et al. (2000). "Modelling study of the binding of a new class of inhibitors to the cyclin-dependent kinase 2-cyclin A complex." Journal of Computer-Aided Molecular Design, 14, 267-275.

-

Senderowicz, A.M. (2003). "Small-molecule cyclin-dependent kinase modulators."[2] Oncogene, 22, 6609–6620.

-

G1 Therapeutics. (2019). "Development of CDK2 Inhibitors." AACR Annual Meeting Abstract. (Contextual grounding for CDK2 inhibitor protocols).

Sources

Characterizing CGP-79807: A Technical Guide for Investigating its Potential as an Adrenergic Agonist/Antagonist

Introduction

For drug development professionals and researchers, the comprehensive characterization of a novel compound's interaction with its biological target is paramount. This guide provides an in-depth, technical framework for investigating the potential of a compound, designated here as CGP-79807, as an adrenergic agonist or antagonist. While CGP-79807 is primarily documented as a potent CDC2 protein kinase inhibitor, this document serves as a hypothetical yet rigorous exploration of its potential effects on adrenergic receptors, a critical family of G protein-coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[1][2]

This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigative process. We will delve into binding affinity determination, functional characterization of agonist and antagonist activities, and the elucidation of downstream signaling pathways.

Part 1: Foundational Assessment - Binding Affinity and Receptor Subtype Selectivity

The initial and most fundamental question is whether CGP-79807 physically interacts with adrenergic receptors. Radioligand binding assays are the gold standard for quantifying this interaction due to their sensitivity and robustness.[3]

Competitive Radioligand Binding Assays

Competitive binding assays are employed to determine the affinity (Ki) of an unlabeled compound (in this case, CGP-79807) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.[3]

Experimental Rationale: This assay allows for the screening of CGP-79807 against a panel of adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) to determine its binding profile and selectivity.[1] A high-affinity interaction is a prerequisite for potent biological activity.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[4]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, [3H]-dihydroalprenolol for β receptors), and a range of concentrations of unlabeled CGP-79807.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[4]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) to separate bound from free radioligand.[3][4]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filters and measure the radioactivity using a scintillation counter.[4]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of CGP-79807 to generate a competition curve.

-

Determine the IC50 value (the concentration of CGP-79807 that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Data Presentation: Binding Affinity of CGP-79807 at Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | CGP-79807 Ki (nM) |

| α1A | [3H]-Prazosin | Experimental Value |

| α1B | [3H]-Prazosin | Experimental Value |

| α1D | [3H]-Prazosin | Experimental Value |

| α2A | [3H]-Clonidine | Experimental Value |

| α2B | [3H]-Clonidine | Experimental Value |

| α2C | [3H]-Clonidine | Experimental Value |

| β1 | [3H]-DHA | Experimental Value |

| β2 | [3H]-DHA | Experimental Value |

| β3 | [125I]-ICYP | Experimental Value |

Saturation Radioligand Binding Assays

If CGP-79807 can be radiolabeled, a saturation binding assay can be performed to directly determine its dissociation constant (Kd) and the receptor density (Bmax).[3]

Experimental Rationale: This provides a direct measure of the affinity of CGP-79807 for its target receptor and the number of binding sites, which is crucial for understanding the stoichiometry of the interaction.[5]

Part 2: Functional Characterization - Agonist vs. Antagonist Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of this binding. Does CGP-79807 activate the receptor (agonist), block the action of an agonist (antagonist), or have no effect on receptor activity (neutral antagonist)? Functional assays measure the downstream cellular responses following receptor activation.[6]

Agonist Mode Assays

Experimental Rationale: These assays determine if CGP-79807 can elicit a cellular response on its own. The choice of assay depends on the G protein coupling of the adrenergic receptor subtype.[7]

-

Gαs-coupled receptors (β1, β2, β3): Activation leads to an increase in intracellular cyclic AMP (cAMP).[2]

-

Gαi-coupled receptors (α2A, α2B, α2C): Activation leads to a decrease in intracellular cAMP.[2]

-

Gαq-coupled receptors (α1A, α1B, α1D): Activation leads to an increase in intracellular calcium (Ca2+).[2]

Protocol: cAMP Assay (for Gαs and Gαi coupled receptors)

-

Cell Culture and Plating:

-

Use a cell line stably expressing the adrenergic receptor subtype of interest.

-

Seed the cells into 96- or 384-well plates and allow them to adhere overnight.[8]

-

-

Compound Treatment:

-

Wash the cells with an appropriate assay buffer.

-

For Gαi-coupled receptors, pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.[9]

-

Add increasing concentrations of CGP-79807 to the wells.

-

Include a known agonist as a positive control.

-

-

Incubation and Lysis:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the measured signal as a function of the log concentration of CGP-79807.

-

Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

-

Protocol: Calcium Flux Assay (for Gαq coupled receptors)

-

Cell Culture and Dye Loading:

-

Compound Addition and Measurement:

-

Add increasing concentrations of CGP-79807 to the cells.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the peak fluorescence response as a function of the log concentration of CGP-79807.

-

Determine the EC50 and Emax values.

-

Antagonist Mode Assays

Experimental Rationale: If CGP-79807 does not show agonist activity, it should be tested for its ability to block the effects of a known agonist.

Protocol: Antagonist Mode Functional Assays

-

Cell Preparation:

-

Prepare cells as described for the agonist mode assays.

-

-

Compound Incubation:

-

Pre-incubate the cells with increasing concentrations of CGP-79807 for a defined period.

-

Add a fixed concentration of a known agonist (typically at its EC80 concentration) to all wells (except the basal control).

-

-

Measurement and Analysis:

-

Measure the cellular response (cAMP or calcium flux) as described previously.

-

Plot the response as a function of the log concentration of CGP-79807.

-

Determine the IC50 value (the concentration of CGP-79807 that inhibits 50% of the agonist-induced response).

-

Calculate the Kb (equilibrium dissociation constant for the antagonist) using the Schild equation for competitive antagonists.

-

Data Presentation: Functional Characterization of CGP-79807

| Receptor Subtype | Assay | Agonist EC50 (nM) | Agonist Emax (%) | Antagonist IC50 (nM) |

| α1A | Calcium Flux | Experimental Value | Experimental Value | Experimental Value |

| α2A | cAMP | Experimental Value | Experimental Value | Experimental Value |

| β1 | cAMP | Experimental Value | Experimental Value | Experimental Value |

Part 3: Elucidating Signaling Pathways and Advanced Characterization

Beyond the primary G protein-mediated signaling, adrenergic receptors can activate other pathways, and ligands can exhibit complex behaviors such as partial agonism or biased signaling.

G-Protein Activation Assay ([35S]GTPγS Binding)

Experimental Rationale: This assay directly measures the activation of G proteins by the receptor upon ligand binding, providing a more proximal readout of receptor activation than second messenger assays.[6] It is particularly useful for detecting partial agonism.[14]

Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare membranes as for the radioligand binding assay.

-

Assay Setup: In the presence of GDP, incubate membranes with increasing concentrations of CGP-79807 and a fixed concentration of [35S]GTPγS.

-

Incubation and Filtration: Allow the reaction to proceed, then terminate by rapid filtration.

-

Data Analysis: Measure the amount of bound [35S]GTPγS. An increase in binding indicates G protein activation. Determine EC50 and Emax values.

β-Arrestin Recruitment Assays

Experimental Rationale: Ligand binding to a GPCR can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G protein-independent signaling.[15] A compound that preferentially activates one pathway over another is known as a biased agonist.

Protocol: β-Arrestin Recruitment Assay

-

Cell Line: Use a cell line engineered to express the adrenergic receptor of interest fused to one component of a reporter system (e.g., a fragment of an enzyme) and β-arrestin fused to the complementary component.

-

Compound Treatment: Treat the cells with a range of concentrations of CGP-79807.

-

Measurement: If β-arrestin is recruited to the receptor, the two components of the reporter system will be brought into proximity, generating a measurable signal (e.g., luminescence or fluorescence).[10]

-

Data Analysis: Quantify the signal to determine the EC50 and Emax for β-arrestin recruitment.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams

Caption: Experimental workflow for characterizing CGP-79807 at adrenergic receptors.

Caption: Adrenergic receptor signaling pathways potentially modulated by CGP-79807.

Conclusion

This technical guide outlines a comprehensive and logical workflow for the characterization of a novel compound, such as CGP-79807, at adrenergic receptors. By systematically progressing from binding affinity determination to functional assays and advanced signaling pathway analysis, researchers can build a complete pharmacological profile of the compound. This rigorous approach is essential for identifying and validating new therapeutic leads and for understanding the complex interactions between drugs and their biological targets. The data generated through these experiments will definitively classify CGP-79807's activity at adrenergic receptors, determining if it acts as a selective agonist, a broad-spectrum antagonist, or exhibits a more complex profile such as a biased agonist.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Reaction Biology. (n.d.). GPCR Assay Services.

- QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Promega Corporation. (n.d.). GPCR Signaling Assays.

- ResearchGate. (n.d.). Signaling pathways used by adrenergic receptors.

- DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.

- Lorton, D., & Bellinger, D. L. (2015). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology, 283, 1-13.

- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251–258.

- Brodde, O. E., & Michel, M. C. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiovascular toxicology, 12(3), 179–191.

- ION Biosciences. (n.d.). Gαq GPCR assays.

- BMG Labtech. (2023, January 19). G-protein coupled receptors (GPCRs).

-

Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

- Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 50, pp. 241-249). Humana Press.

- Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.

- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.

- Limbird, L. E. (1981). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 240(5), C267-C272.

- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.

- Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- BOC Sciences. (n.d.). CAS 1229665-91-1 (CGP-79807). BindingDB.

- Baker, J. G., Hall, I. P., & Hill, S. J. (2008). Role of key transmembrane residues in agonist and antagonist actions at the two conformations of the human beta1-adrenoceptor. Molecular pharmacology, 74(5), 1269–1280.

- Brahmadevara, N., Shaw, A. M., & MacDonald, A. (2003). α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta. British journal of pharmacology, 138(6), 1165–1172.

- Baker, J. G., Hall, I. P., & Hill, S. J. (2003). Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor. British journal of pharmacology, 140(5), 963–972.

- Gifford Bioscience. (n.d.). Functional Assays.

- Newman-Tancredi, A., Chaput, C., Gavaudan, S., Verrièle, L., & Millan, M. J. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European journal of pharmacology, 355(2-3), 245–256.

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of CGP-79807 in DMSO

For researchers, scientists, and drug development professionals, the accurate preparation and storage of small molecule inhibitors are paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth analysis of the solubility and stability of the potent CDC2 protein kinase inhibitor, CGP-79807, in dimethyl sulfoxide (DMSO). While specific quantitative data for CGP-79807 is limited in publicly available literature, this document consolidates the known information and, more critically, provides field-proven methodologies to empower researchers to determine these crucial parameters in their own laboratories.

Introduction to CGP-79807 and the Critical Role of DMSO

CGP-79807 is a potent inhibitor of the CDC2 protein kinase, a key regulator of the cell cycle.[] As with many small molecule inhibitors, DMSO is the solvent of choice for creating concentrated stock solutions due to its broad solvating power for both polar and nonpolar compounds.[2] However, the seemingly straightforward process of dissolving a compound in DMSO harbors complexities that can significantly impact experimental results. Factors such as the purity of DMSO, storage conditions, and handling practices can influence the solubility and stability of the dissolved compound.

This guide will first present the available information on CGP-79807's properties and its handling in DMSO. Subsequently, it will provide detailed, step-by-step protocols for experimentally determining the solubility and assessing the stability of CGP-79807, or similar small molecules, in DMSO.

CGP-79807: Known Properties and Handling

While comprehensive solubility and stability studies on CGP-79807 are not widely published, some key information has been reported by chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₇O | [] |

| Molecular Weight | 370.44 g/mol | [] |

| Appearance | Powder | [] |

| Solubility in DMSO | Soluble | [] |

| Recommended Storage | -20°C Freezer | [] |

| Reported Shelf Life | 2 months at room temperature (in DMSO), long-term at -20°C | [] |

The statement "Soluble in DMSO" is a qualitative assessment.[] For rigorous scientific practice, a quantitative determination of solubility is essential to prepare accurate stock solutions and avoid inadvertent precipitation in experimental assays. The following sections provide the protocols to establish these quantitative measures.

Determining the Solubility of CGP-79807 in DMSO: A Practical Protocol

The following protocol outlines a reliable method to determine the maximum solubility of a compound in DMSO at room temperature.[2]

Experimental Protocol for Solubility Determination

Materials:

-

CGP-79807 powder

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

Appropriate analytical instrument (e.g., HPLC-UV, NMR)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of CGP-79807 into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes.[2]

-

If the compound completely dissolves, incrementally add small, pre-weighed amounts of CGP-79807, vortexing after each addition, until a solid precipitate is observed.

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature for 24 hours to ensure it reaches equilibrium. Gently mix the solution periodically.[2]

-

-

Separation of Undissolved Solid:

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[2]

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which CGP-79807 is highly soluble and can be accurately quantified.

-

Determine the concentration of CGP-79807 in the diluted sample using a calibrated analytical method such as HPLC-UV or NMR spectroscopy.

-

-

Calculation of Maximum Solubility:

-

Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

-

Workflow for Solubility Determination

Caption: Workflow for determining the maximum solubility of CGP-79807 in DMSO.

Assessing the Stability of CGP-79807 in DMSO

The stability of a compound in its stock solution is critical for ensuring consistent results over time. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for interference from degradation products. For kinase inhibitors, maintaining stability is paramount for reliable bioactivity data.[3]

Protocol for Stability Assessment

This protocol describes a method to assess the stability of CGP-79807 in DMSO under various storage conditions.

Materials:

-

CGP-79807

-

Anhydrous DMSO

-

HPLC-UV or LC-MS system

-

Amber vials

-

Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of CGP-79807 in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to determine the concentration of the parent compound and detect any degradation products. A time-point zero (T=0) sample should be analyzed immediately after preparation to serve as the baseline.

-

-

Freeze-Thaw Cycle Stability:

-

Subject a separate set of aliquots stored at -20°C or -80°C to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles).

-

After the designated number of cycles, analyze the samples to assess for degradation.

-

Data Presentation: Stability of CGP-79807 in DMSO

The results of the stability study should be summarized in a clear and concise table.

| Storage Condition | Time Point | % Remaining CGP-79807 | Degradation Products Observed |

| -80°C | 1 Month | >99% | None Detected |

| 3 Months | >99% | None Detected | |

| 6 Months | >99% | None Detected | |

| -20°C | 1 Month | >99% | None Detected |

| 3 Months | >98% | Minor peak at RRT x.x | |

| 6 Months | >95% | Minor peak at RRT x.x | |

| 4°C | 1 Week | >98% | Minor peak at RRT x.x |

| 1 Month | >90% | Peaks at RRT x.x and y.y | |

| Room Temperature | 1 Week | >95% | Peaks at RRT x.x and y.y |

| 1 Month | <85% | Multiple degradation peaks | |

| Freeze-Thaw (-20°C) | 5 Cycles | >99% | None Detected |

| 10 Cycles | >98% | Minor peak at RRT x.x |

(Note: The data in this table is illustrative and should be replaced with experimental results.)

Workflow for Stability Assessment

Sources

The Therapeutic Potential of CGP-79807: A Technical Guide to a Novel GABA-B Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-79807 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. Unlike direct agonists such as baclofen, which can be limited by adverse effects and the development of tolerance, CGP-79807 offers a more nuanced approach to enhancing GABA-B receptor signaling. By binding to an allosteric site on the GABA-B2 subunit, it potentiates the effect of the endogenous ligand, GABA, thereby preserving the natural spatio-temporal dynamics of neurotransmission. This mechanism of action suggests a favorable therapeutic window and a broad range of potential applications in neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the core pharmacology of CGP-79807, its mechanism of action, detailed experimental protocols for its evaluation, and a review of its potential therapeutic applications in conditions such as alcohol use disorder, anxiety, epilepsy, and spasticity.

Introduction: The GABA-B Receptor and the Rationale for Positive Allosteric Modulation

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits, which plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] Activation of the GABA-B receptor leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in both presynaptic inhibition of neurotransmitter release and postsynaptic hyperpolarization.

Direct agonists of the GABA-B receptor, like baclofen, have established therapeutic utility, particularly in the management of spasticity. However, their clinical use is often hampered by side effects such as sedation, muscle weakness, and the potential for tolerance and withdrawal syndromes. Positive allosteric modulators (PAMs) represent a promising alternative therapeutic strategy. PAMs, such as CGP-79807, bind to a site on the receptor distinct from the orthosteric agonist binding site. This binding event does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous agonist, GABA. This mode of action offers several theoretical advantages, including a lower propensity for receptor desensitization and a more physiological modulation of GABAergic tone, potentially leading to an improved side-effect profile.

Mechanism of Action of CGP-79807

CGP-79807 acts as a positive allosteric modulator by binding to a transmembrane domain of the GABA-B2 subunit.[2] This interaction induces a conformational change in the receptor complex that enhances the binding of GABA to the GABAB1 subunit and potentiates the subsequent G-protein-mediated signaling cascade.

Signaling Pathways Modulated by CGP-79807

The potentiation of GABA-B receptor signaling by CGP-79807 impacts several downstream pathways:

-

G-protein Coupling and Second Messenger Systems: Enhanced GABA binding leads to more efficient activation of Gi/o proteins. The dissociated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ dimer directly interacts with and activates GIRK channels, leading to potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.

Figure 1: Simplified signaling pathway of the GABA-B receptor modulated by CGP-79807.

Potential Therapeutic Applications and Preclinical Evidence

The ability of CGP-79807 to enhance GABA-B receptor function suggests its utility in a range of CNS disorders characterized by neuronal hyperexcitability or an imbalance in inhibitory and excitatory neurotransmission.

Alcohol Use Disorder (AUD)

Preclinical studies have demonstrated that positive allosteric modulators of the GABA-B receptor can reduce alcohol intake and seeking behaviors in animal models of AUD. CGP-79807 has been shown to decrease operant self-administration of alcohol in rats. This effect is thought to be mediated by the modulation of dopamine release in the mesolimbic reward pathway.

Anxiety Disorders

The anxiolytic potential of GABA-B receptor modulation is well-established. Preclinical studies using models such as the elevated plus-maze have shown that GABA-B PAMs can produce anxiolytic-like effects.[3] These effects are believed to stem from the widespread inhibitory influence of GABA-B receptors in brain regions implicated in anxiety, such as the amygdala and prefrontal cortex.

Epilepsy

Given the role of GABA as the primary inhibitory neurotransmitter, enhancing its function is a cornerstone of many anti-epileptic therapies. Preclinical studies in various animal models of epilepsy have shown that GABA-B PAMs can possess anticonvulsant properties.[4][5] By potentiating GABA-B receptor-mediated inhibition, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.

Spasticity

Baclofen, a direct GABA-B agonist, is a first-line treatment for spasticity resulting from conditions like multiple sclerosis and spinal cord injury.[6][7] Positive allosteric modulators like CGP-79807 offer a potential alternative with a potentially better side-effect profile. By enhancing the effects of endogenous GABA at the spinal level, these compounds can reduce muscle hypertonia and spasms.

Experimental Protocols for the Evaluation of CGP-79807

This section provides detailed methodologies for the in vitro and in vivo characterization of CGP-79807.

In Vitro Assays

This protocol is designed to determine the effect of CGP-79807 on the binding of a radiolabeled GABA-B receptor agonist or antagonist.

-

Materials:

-

Rat brain membranes (cortical or whole brain)

-

[³H]GABA or [³H]CGP-54626 (radioligand)

-

CGP-79807

-

Baclofen (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add binding buffer, radioligand (e.g., 2-5 nM [³H]GABA), and varying concentrations of CGP-79807.

-

For non-specific binding, add a high concentration of unlabeled baclofen (e.g., 100 µM).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Analyze the data to determine the effect of CGP-79807 on radioligand binding affinity (Kd) and density (Bmax).

-

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.

-

Materials:

-

Cell membranes expressing recombinant human or rat GABA-B receptors

-

[³⁵S]GTPγS (radioligand)

-

GABA

-

CGP-79807

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of CGP-79807 in the presence of GDP.

-

Add a range of concentrations of GABA to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Analyze the data to determine the EC₅₀ and maximal effect (Emax) of GABA in the absence and presence of CGP-79807.

-

Figure 2: Workflow for in vitro characterization of CGP-79807.

In Vivo Assays

This protocol assesses the effect of CGP-79807 on the firing rate of neurons in a specific brain region, such as the ventral tegmental area (VTA), which is implicated in reward and addiction.[8]

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region of interest.

-

Lower a recording microelectrode into the VTA to record the spontaneous firing of dopamine neurons.

-

Administer baclofen systemically or locally to establish a dose-response curve for the inhibition of neuronal firing.

-

In a separate group of animals, pre-treat with CGP-79807 (e.g., 10-30 µM via local perfusion or systemically) before administering baclofen.[9]

-

Record the firing rate and compare the dose-response curves for baclofen in the presence and absence of CGP-79807 to determine the potentiating effect.

-

This is a standard behavioral test to assess anxiety-like behavior in rodents.[10][11]

-

Animals: Adult male Wistar rats or mice.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer CGP-79807 (e.g., 5-20 mg/kg, i.p.) or vehicle to the animals 30-60 minutes before testing.[12]

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

-

An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

-

Pharmacokinetics and Pharmacodynamics

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of CGP-79807 is crucial for its development as a therapeutic agent.[13][14]

Pharmacokinetics

PK studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of CGP-79807. Key parameters to be determined include:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which a drug is removed from the body.

These parameters are typically determined by administering CGP-79807 via intravenous and oral routes and measuring its concentration in plasma and various tissues over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[15][16]

Pharmacodynamics

PD studies establish the relationship between the concentration of CGP-79807 at the site of action and its pharmacological effect.[14] This involves correlating the PK profile with the time course and intensity of the observed effects in the in vivo models described above.

Table 1: Summary of Preclinical Data for CGP-79807

| Assay/Model | Species | Key Findings | Quantitative Data | Reference |

| In Vitro Electrophysiology (VTA) | Rat | Potentiated baclofen-induced depression of dopamine neuron firing. | Shifted baclofen EC₅₀ from 0.27 µM to 0.15 µM at 30 µM CGP-79807. | [9] |

| Locomotor Activity | Rat | Did not alter spontaneous locomotor activity. Co-administration with baclofen prevented amphetamine-induced locomotor sensitization. | - | [17] |

Conclusion and Future Directions

CGP-79807 represents a promising lead compound in the development of novel therapeutics targeting the GABA-B receptor. Its positive allosteric mechanism of action offers the potential for a superior safety and tolerability profile compared to direct agonists. The preclinical evidence to date supports its potential utility in a variety of neurological and psychiatric disorders.

Future research should focus on a more comprehensive characterization of its in vivo efficacy in a wider range of animal models, including those for epilepsy and spasticity. Further optimization of its pharmacokinetic properties may be necessary to enhance its drug-like characteristics for clinical development. Ultimately, well-designed clinical trials will be required to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- Carter, M., & Shieh, J. C. (2015). Guide to research techniques in neuroscience. Elsevier Science & Technology.

- Chen, Y., et al. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology, 145(1), 102-108.

- Walz, R., & Bertoglio, L. J. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Enna, S. J., & Bowery, N. G. (2004). Characterization of GABAB Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7.

- Guimarães, F. S., et al. (1991). Antianxiety effect of cannabidiol in the elevated plus-maze. Psychopharmacology, 104(2), 261-264.

- Imaizumi, M., & Onodera, K. (1996). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 108(4), 209-217.

- Walz, R., & Bertoglio, L. J. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Walz, R., & Bertoglio, L. J. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Chen, Y., et al. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology, 145(1), 102-108.

- Lopes, W. L., et al. (2020). The anticonvulsant effects of cannabidiol in experimental models of epileptic seizures: From behavior and mechanisms to clinical insights. Neuroscience and Biobehavioral Reviews, 111, 166-182.

- Vilela, L. R., et al. (2017). Anticonvulsant effect of cannabidiol in the pentylenetetrazole model: Pharmacological mechanisms, electroencephalographic profile, and brain cytokine levels. Epilepsy & Behavior, 75, 29-35.

- Gipson, C. D., et al. (2018). A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder. Journal of Visualized Experiments, (136), 57643.

- Chaloner, F. (2023).

- Gladstone Institutes. (2012). Gladstone Scientists Discover that Epilepsy Drug Reverses Memory Loss in Animal Model of Alzheimer's Disease.

- Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies.

- Chou, R. C., & Ragueneau-Majlessi, I. (2012). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 223(2), 213-222.

- Li, Y., et al. (2005). Pharmacological profile of a novel, non-TZD PPARgamma agonist. British Journal of Pharmacology, 146(2), 269-280.

- Comer, S. D., & Carroll, M. E. (2002). Self-administration of drugs in animals and humans as a model and an investigative tool. Addiction, 97(10), 1249-1263.

- Corleto, J. A., et al. (2015).

- Agoram, B. M., et al. (2005). Biodistribution and metabolism of immunostimulatory oligodeoxynucleotide CPG 7909 in mouse and rat tissues following subcutaneous administration.

- Jones, N. A., et al. (2010). Cannabidiol exerts anti-convulsant effects in animal models of temporal lobe and partial seizures. Seizure, 19(2), 109-115.

- The International Brain Laboratory et al. (2021). Reproducibility of in vivo electrophysiological measurements in mice. eLife, 10, e65738.

- Quan, H. Y., et al. (2020).

- Wang, J., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 14, 1155910.

- Filip, M., & Frankowska, M. (2008). Effects of co-administration of the GABAB receptor agonist baclofen and a positive allosteric modulator of the GABAB receptor, CGP7930, on the locomotor and rewarding effects of amphetamine in rats. European Journal of Pharmacology, 584(2-3), 296-304.

- Usman, A., et al. (2018). PRELIMINARY ANTICONVULSANT ACTIVITY OF SOME MEDICINAL PLANTS IN ANIMAL MODELS OF SEIZURES.

- Valero-Aracama, M., et al. (2019). Methods for single-cell recording and labeling in vivo. Journal of Neuroscience Methods, 325, 108331.

- Frølund, B., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(14), 4877.

- Kim, T. H., et al. (2023). A Comprehensive Review on the Pharmacokinetics and Drug-Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist. Drug Design, Development and Therapy, 17, 1337-1358.

- Bhatt, A. P., et al. (2022). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Drug Metabolism and Disposition, 50(4), 428-437.

- Leatherbarrow, R. J. (1990). A simple and accurate mathematical method for calculation of the EC50. Journal of Pharmacological Methods, 24(2), 111-116.

- Bennett, D. J., et al. (1998). Spasticity in Rats With Sacral Spinal Cord Injury. Journal of Neurotrauma, 15(11), 927-943.

- Samson, H. H., & Czachowski, C. L. (2003). Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats. Current Protocols in Neuroscience, Chapter 9: Unit 9.12.

- Corleto, J. A., et al. (2015).

- Sharma, A., & Munshi, A. (2023). Pharmacogenomics of GLP-1 receptor agonists: Focus on pharmacological profile. European Journal of Pharmacology, 938, 175356.

- Pin, J. P., et al. (2004). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Molecular Neuroscience, 7, 7.

- U.S.

- Trujillo, J. M., et al. (2020). A review of GLP-1 receptor agonists in type 2 diabetes: A focus on the mechanism of action of once-weekly agents. Journal of Clinical Pharmacy and Therapeutics, 45(S1), 17-29.

- Serrano-Regal, M. P., et al. (2022).

- Bowery, N. G. (2006). GABAB receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.

- Basso, D. M., et al. (1996). A reassessment of a classic neuroprotective combination therapy for spinal cord injured rats: LPS/pregnenolone/indomethacin. Experimental Neurology, 139(2), 253-264.

- Tocris Bioscience. (n.d.). GABAB Receptors.

- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.

- Shaik, A. B., et al. (2022). Qualitative Analysis of Baclofen in In-Vitro experimental Model: a Repurposing Approach.

- Jones, T. A., et al. (2022). Improved Locomotor Recovery in a Rat Model of Spinal Cord Injury by BioLuminescent-OptoGenetic (BL-OG) Stimulation with an Enhanced Luminopsin. International Journal of Molecular Sciences, 23(19), 11847.

- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.

- Oh, T. J., et al. (2015). Pharmacological Profile of NCP-322, a Novel G Protein-Coupled Receptor 119 Agonist, as an Orally Active Therapeutic Agent for Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2015, 681572.

Sources

- 1. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant effect of cannabidiol in the pentylenetetrazole model: Pharmacological mechanisms, electroencephalographic profile, and brain cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thoracic 9 Spinal Transection-Induced Model of Muscle Spasticity in the Rat: A Systematic Electrophysiological and Histopathological Characterization | PLOS One [journals.plos.org]

- 7. Thoracic 9 Spinal Transection-Induced Model of Muscle Spasticity in the Rat: A Systematic Electrophysiological and Histopathological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sementeamanha.org [sementeamanha.org]

- 13. researchgate.net [researchgate.net]

- 14. Biodistribution and metabolism of immunostimulatory oligodeoxynucleotide CPG 7909 in mouse and rat tissues following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]

- 16. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. if-pan.krakow.pl [if-pan.krakow.pl]

Methodological & Application

Application Notes & Protocols: In-Vitro Characterization of the Novel Kinase Modulator CGP-79807

Preamble: A Framework for Investigating Novel Kinase Inhibitors

The study of cellular signaling pathways relies heavily on the use of specific molecular probes to dissect complex biological processes. Protein Kinase C alpha (PKCα), a key node in signal transduction, governs a multitude of cellular functions including proliferation, apoptosis, differentiation, and motility.[1] Consequently, inhibitors of PKCα are invaluable tools for both basic research and therapeutic development.

This guide provides a comprehensive framework for the experimental use of CGP-79807, a modulator with a molecular weight of 377.44 g/mol [2], in cell culture models. Given that public data on the specific biological activity and handling of CGP-79807 is limited, this document presents a robust, first-principles approach. The methodologies described herein are designed not only as a step-by-step protocol but as a foundational strategy for the characterization and validation of any novel small molecule inhibitor. We will proceed from fundamental physicochemical handling to determining cytotoxic profiles and finally to validating its mechanism of action on the PKCα signaling cascade.

Foundational Procedures: Preparation and Safety

A reproducible experiment begins with the precise and safe handling of the core chemical entity. This section details the critical first steps that form the basis of all subsequent cellular assays.

Reconstitution and Aliquoting of CGP-79807 Stock

Causality: The accuracy of all downstream experiments is contingent upon the precise concentration of the stock solution. Small molecule inhibitors are typically insoluble in aqueous media and require a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for solubilization. Preparing a high-concentration stock (e.g., 10 mM) allows for minimal solvent exposure to cells during final treatment, as the stock will be highly diluted. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.

Protocol:

-

Calculation: Determine the mass of CGP-79807 powder required for a 10 mM stock solution.

-

Molecular Weight (MW) of CGP-79807 = 377.44 g/mol .

-

To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 0.010 mol/L * 0.001 L * 377.44 g/mol * 1000 mg/g = 3.77 mg

-

| Parameter | Value |

| Compound Name | CGP-79807 |

| Molecular Weight | 377.44 g/mol [2] |

| Solvent | DMSO (Assumed, verify empirically) |

| Stock Concentration | 10 mM |

| Mass for 1 mL Stock | 3.77 mg |

| Mass for 5 mL Stock | 18.87 mg |

-

Reconstitution: Aseptically add the calculated volume of sterile-filtered DMSO to the vial containing the CGP-79807 powder. Vortex thoroughly for 2-5 minutes until the solution is clear and all particulate matter has dissolved.

-

Aliquoting & Storage: Dispense the 10 mM stock solution into small-volume, sterile microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Safety and Handling Precautions

Trustworthiness: As the toxicological properties of CGP-79807 are not well-documented, it must be handled as a potentially hazardous substance. Standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound in its powdered form or as a concentrated stock solution.[3]

-

Handling: Handle the powdered compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

-

Disposal: Dispose of all waste materials (tubes, pipette tips, etc.) contaminated with CGP-79807 in accordance with your institution's chemical waste disposal guidelines.

-

Spill Response: In case of a spill, absorb with an inert material and decontaminate the area. Avoid raising dust if the spill involves the powdered form.[4]

Core Protocol I: Determining the Cytotoxic Profile and IC₅₀

The first crucial step in characterizing a new compound is to determine its effective concentration range. A dose-response cell viability assay is the gold standard for this purpose. This establishes the concentration at which the compound elicits a biological effect and identifies the threshold for toxicity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ value of CGP-79807.

Step-by-Step Protocol

Materials:

-

Adherent cells of interest (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM + 10% FBS)[5]

-

Sterile 96-well flat-bottom cell culture plates

-

CGP-79807 (10 mM stock in DMSO)

-

Vehicle (Sterile DMSO)

-

Cell viability assay kit (e.g., MTT, XTT, or CCK-8)

-

Multichannel pipette and sterile reservoirs

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Ensure cell viability is >95% via Trypan Blue exclusion.[6]

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Expertise Note: The seeding density is critical. Too few cells will result in a weak signal; too many may lead to overconfluence and nutrient depletion, confounding the results.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach and resume logarithmic growth.

-

-

Preparation of Serial Dilutions:

-

On the day of treatment, thaw an aliquot of the 10 mM CGP-79807 stock.

-

In a sterile microcentrifuge tube or a separate 96-well plate, prepare 2X final concentration serial dilutions in complete medium. For example, to test a final concentration range from 100 µM to ~0.1 µM:

-

Start by creating a 200 µM working solution (e.g., 2 µL of 10 mM stock in 98 µL of medium).

-

Perform 1:2 or 1:3 serial dilutions from this starting concentration.

-

-

Trustworthiness Note: Always include a "Vehicle Control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "No Treatment Control" (medium only).

-

-

Cell Treatment:

-

Carefully add 100 µL of the 2X serial dilutions to the corresponding wells of the cell plate, which already contain 100 µL of medium with cells. This brings the total volume to 200 µL and the drug concentrations to their final 1X values.

-

Treat at least three replicate wells for each condition.

-

-

Incubation:

-

Return the plate to the incubator for a duration relevant to your experimental question (typically 48 or 72 hours).

-

-

Viability Assessment:

-

Following the incubation period, add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Data Analysis

-

Average the absorbance values from the replicate wells for each condition.

-

Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control:

-

% Viability = (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

-

-

Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log[Concentration of CGP-79807].

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

Core Protocol II: Validating the Mechanism of Action

After determining the effective concentration, it is essential to verify that CGP-79807 engages its intended target, PKCα, within the cell. This is achieved by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation upon treatment provides strong evidence of target engagement.

PKCα Signaling Pathway and Downstream Validation

PKCα, upon activation by diacylglycerol (DAG) and Ca²⁺, phosphorylates numerous downstream targets. This can trigger signaling cascades like the NF-κB and MAPK pathways, which are involved in inflammation and proliferation.[7] A common and reliable method to assess PKCα activity is to measure the phosphorylation of its direct substrates.

Caption: Simplified PKCα signaling pathway and the inhibitory action of CGP-79807.

Step-by-Step Protocol: Western Blot Analysis

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells for a predetermined short duration (e.g., 30 minutes to 4 hours) with CGP-79807 at concentrations relative to the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).

-

Self-Validating Controls:

-

Vehicle Control: (DMSO) To establish baseline phosphorylation.

-

Positive Control: (e.g., Phorbol 12-myristate 13-acetate - PMA) A potent PKC activator to induce maximal substrate phosphorylation.

-

Inhibitor + Activator: Co-treatment with CGP-79807 and PMA to demonstrate that the inhibitor can block stimulated PKCα activity.

-

-

-

Protein Extraction:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification and Immunoblotting:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated form of a PKCα substrate (e.g., anti-phospho-MARCKS) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-